

6-Methoxy-7-nitro-1-indanone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080

[Get Quote](#)

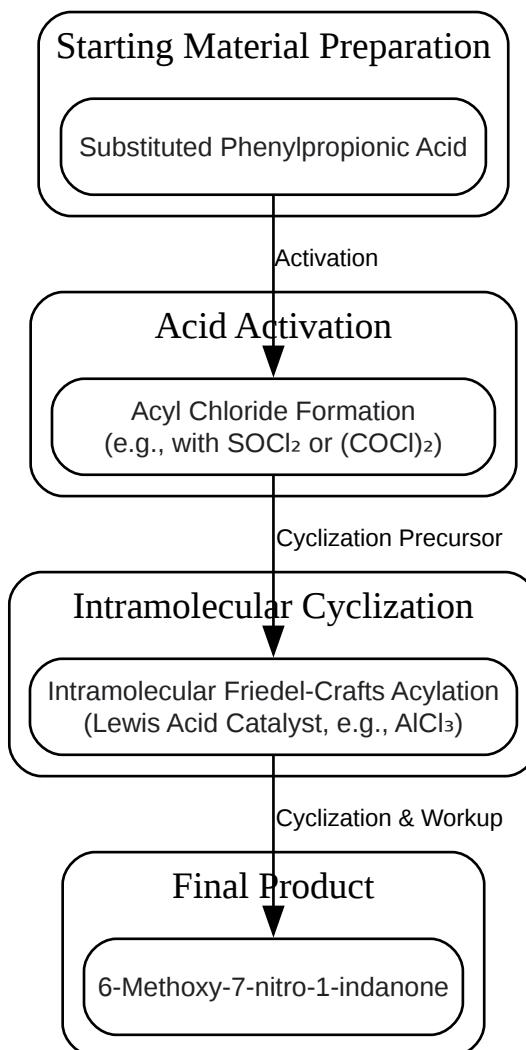
In-Depth Technical Guide: 6-Methoxy-7-nitro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-7-nitro-1-indanone is a substituted indanone, a class of compounds recognized for its versatile biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula. While specific experimental protocols for its synthesis and detailed signaling pathway interactions are not extensively documented in publicly available literature, this document outlines general synthetic strategies for indanones and discusses the known biological significance of the indanone scaffold, providing a foundational understanding for researchers in drug discovery and development.

Core Molecular Data


The fundamental chemical properties of **6-Methoxy-7-nitro-1-indanone** are summarized below. This data is essential for any experimental design and analysis involving this compound.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₉ NO ₄	[1]
Molecular Weight	207.18 g/mol	[1]
CAS Number	196597-96-3	
Physical Form	Solid	
Melting Point	157-161 °C	

Synthesis Strategies for Indanones

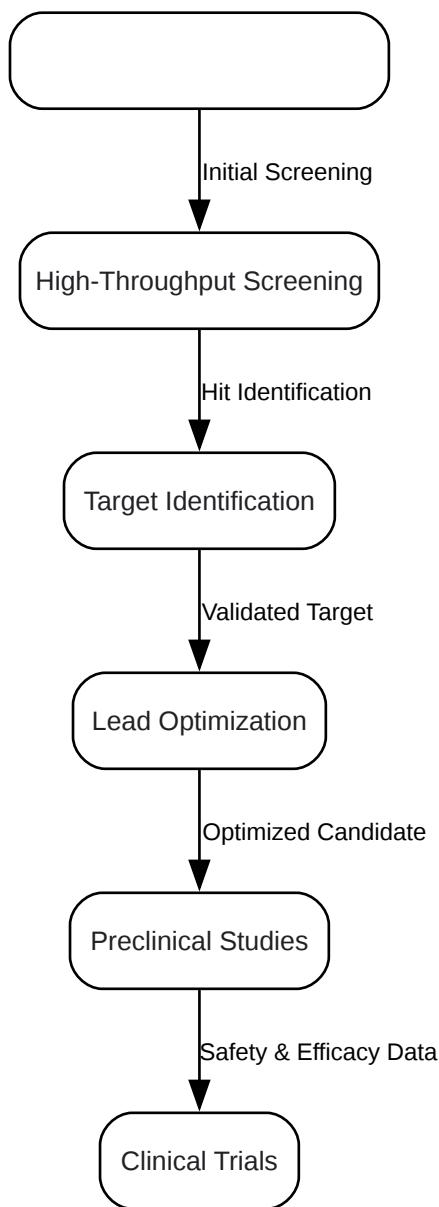
While a specific, detailed experimental protocol for the synthesis of **6-Methoxy-7-nitro-1-indanone** is not readily available in the surveyed literature, the synthesis of the indanone core is well-established. The primary method for creating the indanone structure is through intramolecular Friedel-Crafts acylation.^{[2][3]} This reaction typically involves the cyclization of a substituted phenylpropionic acid or its corresponding acyl chloride.

A general workflow for such a synthesis is conceptualized below. Researchers can adapt this general methodology for the specific synthesis of **6-Methoxy-7-nitro-1-indanone**, likely starting from a correspondingly substituted phenylpropionic acid.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of indanones.

Other synthetic routes to the indanone scaffold include the Nazarov cyclization.^{[2][4][5]} The selection of the specific synthetic strategy would depend on the availability of starting materials and the desired substitution pattern on the indanone core.


Potential Biological Significance and Research Applications

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^[6] Derivatives of indanone have demonstrated a wide

array of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[2][6][7]

Given the established biological importance of the indanone framework, **6-Methoxy-7-nitro-1-indanone** is considered a useful research chemical.[1] While specific studies on its biological activity and mechanism of action are not widely published, its structural features suggest potential areas of investigation. The methoxy and nitro groups can significantly influence the electronic and steric properties of the molecule, potentially modulating its interaction with biological targets.

The logical relationship for investigating the potential of a novel indanone derivative like **6-Methoxy-7-nitro-1-indanone** in a drug discovery context is illustrated in the following diagram.

[Click to download full resolution via product page](#)

A logical workflow for the evaluation of a novel chemical entity.

Conclusion

6-Methoxy-7-nitro-1-indanone is a chemical compound with a well-defined molecular formula and weight. While detailed experimental protocols and specific biological pathway information are currently limited in the public domain, the rich chemistry and diverse biological activities of the indanone class of molecules make this compound a person of interest for further research. The general synthetic strategies and the logical framework for biological evaluation presented

in this guide offer a starting point for scientists and researchers to explore the potential of **6-Methoxy-7-nitro-1-indanone** in various fields of drug discovery and chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [6-Methoxy-7-nitro-1-indanone molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b180080#6-methoxy-7-nitro-1-indanone-molecular-weight-and-formula\]](https://www.benchchem.com/product/b180080#6-methoxy-7-nitro-1-indanone-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com